DL-5-Bromo-2-methoxyphenylalanine
Description
Historical Context of Phenylalanine Analog Research and Development
The investigation into phenylalanine and its metabolic pathways has a rich history. Early 20th-century studies provided initial evidence that the amino acid tyrosine was derived from phenylalanine. nih.gov A pivotal 1940 study solidified this understanding by using a deuterated DL-phenylalanine tracer in rats, which demonstrated the conversion of phenylalanine to tyrosine. nih.gov This foundational work not only illuminated a key metabolic pathway but also highlighted the potential of using modified amino acids to probe biological systems.
The development of amino acid analogs, including those of phenylalanine, gained momentum as researchers sought to understand and influence biological processes. The first amino acid, asparagine, was isolated in 1806, and since then, numerous others have been discovered and synthesized. thieme-connect.comtechnologynetworks.com The realization that amino acids exist as stereoisomers, primarily L- and D-enantiomers, added another layer of complexity and opportunity to the research. thieme-connect.com While natural proteins are almost exclusively composed of L-amino acids, the study of synthetic D-amino acids and DL-mixtures has become crucial in various scientific fields. thieme-connect.comnih.gov
The synthesis of various phenylalanine analogs has been driven by the need to create tools for studying physiological functions, such as transport across cell membranes and interaction with receptors. For instance, the development of halogenated phenylalanine derivatives has been instrumental in creating probes for medical imaging techniques like Positron Emission Tomography (PET) to detect tumors. nih.gov
Significance of Halogenation and Methoxylation in Amino Acid Scaffolds for Research
The introduction of halogen atoms and methoxy (B1213986) groups onto an amino acid scaffold, such as phenylalanine, is a key strategy in medicinal chemistry to modulate the molecule's properties. nih.govnih.gov
Halogenation , the process of incorporating halogen atoms (F, Cl, Br, I), can significantly alter a molecule's physicochemical and structural characteristics. nih.govnih.gov This modification can influence a molecule's size, lipophilicity, and electronic properties, which in turn can affect its biological activity and how it interacts with proteins and receptors. nih.govnih.govprinceton.edu In the context of phenylalanine analogs, halogenation has been shown to enhance affinity and selectivity for specific transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov For example, studies have revealed that the position and size of the halogen atom are critical factors in improving LAT1 specificity. nih.gov The introduction of a halogen can also serve as a reactive point for further chemical modifications. princeton.eduescholarship.org
Methoxylation , the addition of a methoxy group (-OCH3), also plays a crucial role in modifying the properties of bioactive molecules. The methoxy group can influence a molecule's conformation and its ability to form hydrogen bonds, which are critical for binding to biological targets. The presence of a methoxy group can impact a molecule's metabolic stability and its ability to cross biological membranes. In the synthesis of related compounds, such as 5-Bromo-2-methoxypyridine, the methoxy group is a key structural feature. chemicalbook.com
The combination of both a bromine atom and a methoxy group on the phenylalanine ring, as seen in DL-5-Bromo-2-methoxyphenylalanine, creates a unique set of properties that are of interest in chemical and biological research.
Overview of DL-Configuration in Synthetic Amino Acid Research
With the exception of glycine (B1666218), all common amino acids are chiral and exist as two non-superimposable mirror images known as enantiomers. thieme-connect.com These are designated as D- (dextro) and L- (levo) forms. slideshare.netrajdhanicollege.ac.in This designation is based on the spatial arrangement of the functional groups around the central alpha-carbon. libretexts.org In biological systems, there is a strong preference for L-amino acids in protein synthesis. nih.gov
However, D-amino acids are not merely laboratory curiosities; they are found in nature and perform specific biological functions. thieme-connect.com In synthetic amino acid research, compounds are often prepared as a DL-mixture , also known as a racemic mixture, which contains equal amounts of the D- and L-enantiomers. The synthesis of DL-phenylalanine was instrumental in early metabolic studies. nih.gov
Producing a pure single enantiomer can be a complex and expensive process. Therefore, for initial research and screening purposes, a DL-mixture is often synthesized first. The biological activity of the individual D- and L-enantiomers can be remarkably different. thieme-connect.com Consequently, if a racemic mixture shows interesting biological activity, researchers will often proceed to separate the enantiomers to determine which one is responsible for the observed effect. The study of DL-amino acids is essential for understanding the stereochemical requirements of biological targets like enzymes and receptors.
Research Findings on Related Compounds
While specific research findings on this compound are not widely available in the public domain, the synthesis and utility of its structural components are documented. The synthesis of related brominated and methoxylated aromatic compounds often involves multi-step processes. For example, the synthesis of 5-bromo-2-nitropyridine, a related brominated aromatic compound, can be achieved from 2-aminopyridine (B139424) through bromination and subsequent oxidation. chemicalbook.com Another example is the synthesis of 5-bromo phthalide, which involves nitration, reduction, and diazotization-bromination reactions. google.com These synthetic strategies highlight the chemical pathways that could potentially be adapted for the synthesis of this compound.
The use of amino acid scaffolds to create complex molecules is a common strategy in chemical biology. nih.govnih.gov For instance, a 4-nitro-L-phenylalanine scaffold has been used to construct receptors capable of binding ion pairs. nih.gov This demonstrates the versatility of the phenylalanine structure as a building block for creating novel functional molecules.
| Property | Description |
| Parent Compound | Phenylalanine |
| Substitutions | 5-Bromo, 2-Methoxy |
| Chirality | DL- (Racemic mixture) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(5-bromo-2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWQRRCVTMPNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization and Chemical Modification Strategies
Strategies for Introducing Unnatural Amino Acids into Peptides and Proteins for Research
The site-specific incorporation of UAAs into peptides and proteins is a cornerstone of modern protein engineering. Several robust methods have been developed to achieve this, each with its own advantages and limitations. These strategies are broadly applicable and could, in principle, be adapted for the inclusion of DL-5-Bromo-2-methoxyphenylalanine.
One of the most common techniques is stop codon suppression , also known as amber suppression. nih.gov This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize a stop codon (typically UAG, the amber codon) and insert a specific UAA at that position during protein translation. google.comnih.gov This allows for the precise placement of the UAA within a protein's sequence. For this compound, this would require the development of a specific synthetase that can recognize and charge it onto its cognate tRNA.
Another approach is through chemical aminoacylation , where a UAA is chemically ligated to a suppressor tRNA in vitro. This acylated tRNA is then added to an in vitro translation system or injected into cells, leading to the incorporation of the UAA at the desired site. nih.gov This method offers flexibility as it does not require the evolution of a specific synthetase for each new UAA.
For smaller peptides, solid-phase peptide synthesis (SPPS) remains a direct and versatile method. In SPPS, amino acids are sequentially coupled to a growing peptide chain on a solid support. This compound, once synthesized and appropriately protected, could be directly incorporated at any desired position in a peptide sequence using standard SPPS protocols. google.com
| Incorporation Strategy | Description | Potential Applicability for this compound |
| Stop Codon Suppression | Utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate a UAA at a specific stop codon. | Feasible, but would require the development of a specific synthetase. |
| Chemical Aminoacylation | A UAA is chemically attached to a tRNA, which then delivers it to the ribosome during translation. | Highly applicable, offering a direct route for incorporation without the need for a specific synthetase. |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of a peptide on a solid support. | The most direct method for incorporating the UAA into synthetic peptides. |
Site-Specific Chemical Labeling and Functionalization for Research Probes
The unique chemical handles offered by UAAs are invaluable for the site-specific labeling of proteins with probes for imaging, purification, or functional studies. nih.gov The bromine atom on this compound could serve as a versatile chemical handle for post-translational modifications.
The bromo-aryl group can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Sonogashira coupling . These palladium-catalyzed reactions would allow for the attachment of a wide range of functionalities, including fluorescent dyes, biotin (B1667282) tags, or other bioactive molecules. This would enable the creation of specific protein probes for a variety of research applications. nih.gov
Furthermore, the methoxy (B1213986) group, while generally less reactive, can influence the local chemical environment and potentially be targeted for demethylation to reveal a reactive phenol (B47542) group, providing another avenue for functionalization.
While the potential for using this compound as a platform for creating research probes is high, specific studies demonstrating these applications are currently lacking.
Formation of Complex Scaffolds from Phenylalanine Derivatives (e.g., Cyclization, Heterocycle Formation)
The rigid and defined conformation of cyclic peptides and other complex scaffolds often leads to improved biological activity and stability. nih.gov Phenylalanine and its derivatives are frequently used in the design of such structures.
Peptide cyclization , or "stapling," can be achieved through various chemical strategies that link the side chains of two amino acids within a peptide. nih.gov The bromo- and methoxy- groups of this compound could potentially participate in intramolecular reactions to form cyclic structures. For example, an intramolecular Heck reaction could be envisioned between the bromophenyl ring and another unsaturated side chain within the peptide.
The synthesis of heterocycles from amino acid precursors is another important area of medicinal chemistry. nih.gov Phenylalanine derivatives can be used as starting materials for the construction of various heterocyclic ring systems, which are common motifs in many drugs. While there are reports on the synthesis of pyrrole-containing compounds from bromo-dimethoxyphenyl precursors, specific examples starting from this compound to form complex heterocyclic scaffolds in a peptide context are not documented. nih.gov
Research on the cyclization of peptides containing dehydroalanine (B155165), an unsaturated amino acid, highlights the diverse chemical transformations possible within a peptide backbone to create complex architectures. nih.gov Similar creative strategies could be envisioned for this compound, but would require dedicated synthetic exploration.
Stereochemical Considerations in Dl 5 Bromo 2 Methoxyphenylalanine Research
Resolution of Racemic Mixtures (DL to Enantiopure L or D Forms)
The separation of the racemic DL-5-Bromo-2-methoxyphenylalanine into its individual L- and D-enantiomers is a crucial step for stereospecific studies. Several methods are employed to achieve this resolution, with chromatographic techniques being particularly prominent.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for the analytical and preparative separation of enantiomers. csfarmacie.cznih.govnih.gov The choice of CSP is critical and depends on the specific properties of the analyte. For amino acid analogues like 5-Bromo-2-methoxyphenylalanine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown broad applicability. windows.net These phases can create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.
Another common approach is the formation of diastereomeric salts. This involves reacting the racemic amino acid with a chiral resolving agent, which is an enantiomerically pure acid or base. This reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by methods like fractional crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers of the original amino acid.
Enzymatic kinetic resolution offers a highly selective alternative. mdpi.comconicet.gov.ar Enzymes, particularly lipases, can exhibit high stereoselectivity, preferentially catalyzing a reaction with one enantiomer of the racemic mixture. researchgate.netnih.gov This results in one enantiomer being converted to a new product while the other remains unreacted, allowing for their separation. The efficiency of enzymatic resolution is often influenced by the choice of enzyme, solvent, and acylating agent. mdpi.comresearchgate.net
Table 1: Potential Chiral HPLC Conditions for Resolution of Bromo-substituted Phenylalanine Analogues
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid | Acetonitrile/Water/Formic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 260 nm |
Note: This table presents hypothetical conditions based on common practices for separating similar compounds and should be optimized for this compound.
Diastereoselective Synthesis and Chiral Induction
To circumvent the need for resolving a racemic mixture, diastereoselective synthesis aims to directly produce a single, desired enantiomer. This is achieved by using a chiral auxiliary, a molecule that is temporarily incorporated into the reactant to control the stereochemical course of the reaction. osi.lv
One prominent method is the Asymmetric Strecker synthesis. nih.govmasterorganicchemistry.comorganic-chemistry.org This reaction involves the addition of a cyanide source to an imine derived from the corresponding aldehyde of 5-Bromo-2-methoxyphenylalanine. By using a chiral amine or a chiral catalyst, the addition of the cyanide can be directed to one face of the imine, leading to the preferential formation of one enantiomer of the resulting α-amino nitrile. rug.nlkit.edu This intermediate can then be hydrolyzed to yield the desired enantiomerically enriched amino acid.
The use of chiral auxiliaries attached to the nitrogen or carboxyl group of a phenylalanine precursor can also guide the stereochemical outcome of subsequent reactions. These auxiliaries create a sterically hindered environment that favors the approach of reagents from a specific direction, leading to high diastereoselectivity. After the desired stereocenter is established, the chiral auxiliary can be cleaved to yield the enantiopure product.
Table 2: Conceptual Approaches to Diastereoselective Synthesis of L-5-Bromo-2-methoxyphenylalanine
| Method | Chiral Reagent/Auxiliary | Key Transformation | Expected Outcome |
| Asymmetric Strecker Synthesis | Chiral Amine (e.g., (R)-phenylglycinol) | Stereoselective cyanidation of an imine | High diastereomeric excess of the L-amino nitrile precursor |
| Chiral Auxiliary-Mediated Alkylation | Evans oxazolidinone auxiliary | Diastereoselective alkylation of a glycine (B1666218) enolate | Preferential formation of the L-isomer |
Note: This table outlines conceptual strategies. The actual reagents and conditions would require experimental optimization.
Impact of Stereochemistry on Molecular Interactions in Research Models
The three-dimensional arrangement of atoms in the L- and D-enantiomers of 5-Bromo-2-methoxyphenylalanine dictates how they interact with other chiral molecules, such as proteins, enzymes, and receptors. These stereospecific interactions are fundamental to their biological activity and are a key focus of research.
In biological systems, which are inherently chiral, the two enantiomers of a compound often exhibit different physiological effects. One enantiomer may be biologically active while the other is inactive or even exhibits a different or adverse effect. For instance, studies on halogenated phenylalanine analogues have shown that their incorporation into peptides can significantly impact protein aggregation and amyloid formation, processes implicated in various diseases. researchgate.netnih.gov The stereochemistry of the amino acid would be expected to play a crucial role in the specific intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, that drive these aggregation processes.
Furthermore, the affinity of each enantiomer for the binding sites of enzymes and receptors can differ significantly. Research on the L-type amino acid transporter 1 (LAT1), for example, has shown that the position and nature of substituents on the phenyl ring of phenylalanine analogues influence their binding affinity and selectivity. nih.gov It is highly probable that the L- and D-enantiomers of 5-Bromo-2-methoxyphenylalanine would exhibit distinct binding characteristics to such transporters and other protein targets, leading to different biological outcomes. Computational modeling can also be employed to predict and analyze the differential binding modes of the enantiomers to a target protein, providing insights into the molecular basis of their stereospecific activities.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Substituted Phenylalanines.illinois.edunih.govauremn.org.br
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex amino acids like DL-5-Bromo-2-methoxyphenylalanine. It provides detailed information about the chemical environment of individual atoms (specifically, NMR-active nuclei like ¹H, ¹³C, and ¹⁵N) within a molecule. For substituted phenylalanines, NMR is invaluable for confirming the identity and substitution pattern on the aromatic ring, as well as providing insight into the three-dimensional structure and conformational preferences of the molecule in solution. auremn.org.br The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are the key parameters derived from NMR spectra that enable a comprehensive structural analysis.
The complexity of NMR spectra, especially for larger molecules or in biological systems, can be significantly reduced through isotope labeling. nih.gov This involves the strategic replacement of naturally abundant isotopes (like ¹²C and ¹⁴N) with NMR-active isotopes such as ¹³C and ¹⁵N. nih.gov For this compound, selective or uniform ¹³C labeling can be a powerful tool.
Research Findings: The synthesis of phenylalanine derivatives with specific ¹³C labeling patterns allows for the simplification of ¹H-¹³C correlation spectra, as each labeled carbon gives rise to a distinct resonance. nih.gov This strategy eliminates carbon-carbon couplings that can complicate spectra, making unambiguous resonance assignment possible, even in large systems. nih.gov For example, introducing a ¹³C label at a specific position on the phenyl ring or in the alanine (B10760859) side chain of this compound would allow researchers to selectively observe and track that part of the molecule. This is particularly useful in protein NMR to study the behavior of an incorporated amino acid. nih.gov
Methods for producing isotopically labeled amino acids often involve biosynthesis in organisms like E. coli, which are fed ¹³C-labeled precursors such as [U-¹³C]-glucose. nih.gov Alternatively, chemical synthesis can be employed to achieve specific labeling patterns that might not be accessible through biological methods. acs.org For instance, the synthesis of [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine has been demonstrated, showcasing a method that could be adapted for other substituted phenylalanines. nih.gov
The table below illustrates potential ¹³C labeling schemes for this compound and their applications.
| Labeled Position | Precursor Example | Primary Application |
| Uniform ¹³C | [U-¹³C]-glucose | General assignment and structural studies |
| Phenyl Ring (C1'-C6') | ¹³C-labeled shikimic acid | Probing aromatic ring environment and interactions |
| Carbonyl (C=O) | [1-¹³C]-pyruvate | Studying peptide bond formation and backbone dynamics |
| Alpha-Carbon (Cα) | [2-¹³C]-pyruvate | Investigating backbone conformation and flexibility |
| Methoxy (B1213986) Carbon (-OCH₃) | [¹³C]-Methanol | Tracking the methoxy group's environment |
This table is interactive. Click on the headers to explore different aspects of isotope labeling.
While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for determining the through-bond and through-space connectivities that define a molecule's conformation. nih.gov For this compound, techniques such as COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY are employed to build a complete picture of its structure and spatial arrangement. nih.gov
Research Findings:
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks. nih.gov In this compound, these would establish the connectivity within the alanine side chain (Hα, Hβ) and any couplings between the remaining protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, providing an unambiguous assignment of which protons are attached to which carbons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the alanine moiety to the phenyl ring and for confirming the positions of the bromo and methoxy substituents relative to the other ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for conformational analysis. nih.gov They detect protons that are close in space, regardless of whether they are connected by bonds. For this compound, NOE/ROE signals between the alanine side-chain protons (Hα, Hβ) and the aromatic or methoxy protons would provide direct evidence for the preferred orientation (conformation) of the phenyl ring relative to the amino acid backbone. researchgate.net Studies on similar fluorinated diphenylalanines have successfully used a variety of 1D and 2D NMR techniques to fully assign all ¹H and ¹³C signals and analyze conformational preferences. acs.org
Mass Spectrometry (MS) Applications in Characterization and Reaction Pathway Analysis.illinois.edunih.govauremn.org.brnih.gov
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of compounds like this compound and for elucidating their structure through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Time-of-Flight (TOF) or Orbitrap analyzers, measures m/z values with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other molecules that may have the same nominal mass.
Research Findings: For this compound (C₁₀H₁₂BrNO₃), the exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This theoretical mass can then be compared to the experimental value obtained from an HRMS instrument. A close match provides strong evidence for the proposed chemical formula. For example, in studies of phenylalanine derivatives, HRMS has been used to confirm the elemental compositions of fragment ions, which is crucial for verifying proposed fragmentation mechanisms. nih.gov
| Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |
| ¹²C | 12.000000 | 10 | 120.000000 |
| ¹H | 1.007825 | 12 | 12.093900 |
| ⁷⁹Br | 78.918337 | 1 | 78.918337 |
| ¹⁴N | 14.003074 | 1 | 14.003074 |
| ¹⁶O | 15.994915 | 3 | 47.984745 |
| Total | 272.999956 |
The calculated monoisotopic mass for the [M+H]⁺ ion of C₁₀H₁₂⁷⁹BrNO₃ would be 274.007781 Da . HRMS can readily distinguish this from, for example, a compound with the formula C₁₁H₁₅⁷⁹BrO₂N₂ (exact mass of [M+H]⁺ = 274.03929 Da).
Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) provide a structural fingerprint of the molecule. The fragmentation patterns of amino acids are well-studied and typically involve neutral losses from the amino acid core and fragmentation of the side chain. nist.gov
Research Findings: Studies on protonated phenylalanine derivatives show characteristic fragmentation pathways, including the sequential loss of ammonia (B1221849) (NH₃) and ketene (B1206846) (CH₂CO), or the loss of carbon dioxide (CO₂). nih.gov The specific substituents on the phenyl ring of this compound will influence its fragmentation. The bromo and methoxy groups can direct fragmentation or be lost themselves.
A plausible fragmentation pathway for protonated this compound ([M+H]⁺, m/z ≈ 274/276) could include:
Loss of H₂O (18 Da): From the carboxylic acid group.
Loss of CO (28 Da): From the carboxylic acid group after water loss.
Loss of HCOOH (46 Da): A common loss for amino acids.
Loss of the entire side chain: Cleavage at the Cα-Cβ bond, leading to a characteristic iminium ion.
Fragmentation of the side chain: Loss of the methoxy group as formaldehyde (B43269) (CH₂O, 30 Da) or the bromo-substituent.
The table below outlines some expected key fragments.
| Precursor Ion (m/z) | Neutral Loss | Fragment m/z (approx.) | Fragment Identity |
| 274/276 | HCOOH | 228/230 | [M+H - HCOOH]⁺ |
| 274/276 | NH₃ | 257/259 | [M+H - NH₃]⁺ |
| 228/230 | CO | 200/202 | [M+H - HCOOH - CO]⁺ |
| 274/276 | C₉H₁₀BrO | 74 | Alanine iminium ion |
This table is interactive. Explore the potential fragmentation patterns of the compound.
In some chemical or biochemical reactions, amino acids can form radical species. nih.gov To investigate whether a reaction proceeds through a radical mechanism, radical trapping experiments are employed. These experiments introduce a "radical trap" or "scavenger," a molecule that reacts readily with transient radicals to form a stable, detectable product. researchgate.net
Research Findings: While specific studies on this compound are not prevalent, the general methodology is well-established. For example, if the enzymatic halogenation or demethylation of this compound were being studied, and a radical intermediate was proposed, a trap like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) could be added to the reaction. researchgate.net The formation of a stable adduct between the amino acid radical and TEMPO, which can be identified by mass spectrometry, would provide strong evidence for the radical pathway. rsc.orgresearchgate.net This approach has been used to study the mechanisms of radical enzymes and the antioxidant activity of various compounds. nih.govrsc.org The use of such techniques would be essential to understand the reactivity and potential biochemical transformations of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the solid state, amino acids like this compound exist as zwitterions, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO⁻). yildiz.edu.tr This zwitterionic nature, along with the compound's other structural features, gives rise to a characteristic IR spectrum.
The analysis of this compound's IR spectrum allows for the identification of its key functional groups. The vibrational modes of the amino acid backbone and the substituted aromatic ring can be assigned to specific absorption bands. While the exact spectrum for this specific compound is not publicly available, the expected absorption regions can be predicted based on the known frequencies for its constituent functional groups, as detailed in studies of similar molecules like D-phenylalanine and other substituted amino acids. yildiz.edu.trmdpi.com
Key functional groups and their expected IR absorption ranges include:
N-H Stretching (protonated amine, -NH3+): A broad band is typically observed in the 3300-2500 cm⁻¹ region, which often overlaps with C-H stretching vibrations. This broadening is a result of extensive hydrogen bonding in the crystal lattice.
C-H Stretching (aromatic and aliphatic): Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretches from the alanine side chain absorb just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹). libretexts.orglibretexts.org
C=O Stretching (carboxylate, -COO⁻): The asymmetric stretching of the carboxylate group is one of the most characteristic absorptions for an amino acid, appearing as a strong band around 1610-1550 cm⁻¹. The symmetric stretch occurs at a lower frequency, typically around 1420-1380 cm⁻¹.
N-H Bending (protonated amine, -NH3+): The asymmetric bending vibration is found near 1660-1610 cm⁻¹, and the symmetric bending vibration is located around 1550-1485 cm⁻¹.
C-O-C Stretching (aryl ether): The asymmetric stretching of the aryl-alkyl ether group (Ar-O-CH₃) is expected to produce a strong band in the 1275-1200 cm⁻¹ region. A symmetric stretching band is also expected near 1075-1020 cm⁻¹.
C-Br Stretching: The stretching vibration for the carbon-bromine bond on the aromatic ring typically appears in the 680-515 cm⁻¹ range.
The following interactive table summarizes the principal IR absorption bands anticipated for this compound, which are crucial for its structural confirmation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Protonated Amine (-NH₃⁺) | N-H Stretch | 3300 - 2500 (Broad) | Medium |
| Protonated Amine (-NH₃⁺) | N-H Bend (Asymmetric) | 1660 - 1610 | Medium |
| Protonated Amine (-NH₃⁺) | N-H Bend (Symmetric) | 1550 - 1485 | Medium |
| Carboxylate (-COO⁻) | C=O Stretch (Asymmetric) | 1610 - 1550 | Strong |
| Carboxylate (-COO⁻) | C=O Stretch (Symmetric) | 1420 - 1380 | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic Ring | C=C Stretch (in-ring) | 1600 & 1475 (approx.) | Medium |
| Aliphatic Side Chain | C-H Stretch | 2960 - 2850 | Medium |
| Aryl Ether (-O-CH₃) | C-O-C Stretch (Asymmetric) | 1275 - 1200 | Strong |
| Bromo-Aryl | C-Br Stretch | 680 - 515 | Medium |
Table based on standard IR correlation tables and data from similar compounds. yildiz.edu.trlibretexts.orglibretexts.orgpressbooks.pub
X-ray Crystallography for Solid-State Structure Determination and Interaction Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule. For this compound, a single-crystal X-ray diffraction analysis would reveal its exact solid-state structure, including the stereochemistry at the α-carbon and the spatial orientation of the 5-bromo-2-methoxyphenyl side chain relative to the amino acid backbone.
Role of Halogenated Phenylalanines in Crystallographic Phasing
A significant application of halogenated amino acids, including those containing bromine, is in macromolecular X-ray crystallography to solve the "phase problem." spring8.or.jp To generate an electron density map and determine a molecule's structure, both the intensities and the phases of the diffracted X-rays are required. However, only the intensities can be directly measured. spring8.or.jp
The incorporation of heavy atoms like bromine into a protein or nucleic acid provides a powerful tool for experimental phasing. ucla.edu Bromine atoms are effective anomalous scatterers, meaning they interact with X-rays differently than lighter atoms (C, N, O). This difference, known as anomalous dispersion, is particularly pronounced at X-ray wavelengths near the bromine K-absorption edge. nih.gov
The technique known as Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) utilizes this effect. nih.govnumberanalytics.comwikipedia.org By collecting diffraction data at a wavelength where the bromine atoms scatter anomalously, small but measurable differences between the intensities of specific, symmetry-related reflections (known as Bijvoet pairs) can be detected. spring8.or.jp These intensity differences contain the crucial phase information needed to construct an initial electron density map. numberanalytics.comnumberanalytics.com
Incorporating 5-bromophenylalanine derivatives into proteins allows crystallographers to leverage the bromine atom as a built-in phasing tool. ucla.edunih.gov This is often a more reliable method than soaking crystals in heavy-atom solutions, which can be disruptive to the crystal lattice. nih.gov The ability to introduce a heavy atom at a specific site via a modified amino acid greatly facilitates the structure determination of novel proteins for which no structural model exists for molecular replacement. ucla.edunih.gov
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
No specific DFT studies on DL-5-Bromo-2-methoxyphenylalanine were found. Such a study would typically calculate the optimized molecular geometry and electronic properties to predict the compound's stability and reactivity.
Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound are not available. This analysis is crucial for understanding the compound's ability to donate or accept electrons in chemical reactions.
MEP maps for this specific compound have not been published. An MEP analysis would identify the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions and potential sites for electrophilic and nucleophilic attack.
A QTAIM analysis, which characterizes the nature of chemical bonds within a molecule based on its electron density, has not been reported for this compound.
Quantitative data on hyperconjugative interactions and their contribution to the molecular stability of this compound are absent from the literature.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions
There are no published MD simulation studies that describe the conformational landscape or dynamic behavior of this compound in different solvent environments or in the presence of biological macromolecules.
Molecular Docking for Ligand-Receptor Interaction Prediction
While molecular docking is a common technique to predict the binding affinity and orientation of a ligand within a protein's active site, no such studies have been specifically reported for this compound against any biological target.
Further research is required to perform these computational analyses on this compound to elucidate its chemical properties and potential applications.
No Publicly Available Research on Kinetic Isotope Effect Studies and Transition State Analysis of this compound
Extensive searches of scientific literature and computational chemistry databases have revealed no specific studies on the kinetic isotope effect (KIE) or transition state analysis for the compound this compound.
While the fields of computational chemistry and molecular modeling are active areas of research, and studies on related compounds such as other halogenated phenylalanine derivatives and bromo-aromatic compounds exist, there is a notable absence of published data directly pertaining to this compound in the context of KIE and transition state analysis.
Kinetic isotope effect studies are a powerful tool in mechanistic chemistry, providing insight into the rate-determining steps of a reaction and the structure of the transition state by observing the effect of isotopic substitution on reaction rates. Similarly, transition state analysis through computational modeling helps to elucidate the energetic and geometric pathway of a chemical reaction at a molecular level.
Despite the utility of these methods, it appears that this compound has not been the subject of such specific investigations in publicly accessible research. Therefore, no detailed research findings, data tables, or specific computational results can be provided for section 6.4 as per the user's request.
Role in Chemical Biology and Fundamental Enzymology Research
Investigation of Enzyme-Substrate Interactions and Specificity
The specific placement of bromo and methoxy (B1213986) groups on the phenyl ring of DL-5-Bromo-2-methoxyphenylalanine provides a unique chemical scaffold for investigating the active sites of enzymes that process aromatic amino acids.
Enzymes involved in amino acid metabolism, such as aminotransferases and hydroxylases, often exhibit a degree of substrate promiscuity. The study of their interaction with unnatural amino acids like this compound is crucial for defining the limits of their substrate scope and for understanding the structural determinants of their catalytic efficiency.
Aromatic amino acid aminotransferases (ArATs) are a class of enzymes that catalyze the reversible transfer of an amino group from an aromatic amino acid to an α-keto acid. wikipedia.org The substrate specificity of these enzymes is not absolute, and they can often accept a variety of phenylalanine derivatives. For instance, studies on ArAT from Escherichia coli have utilized a range of natural and unnatural amino acids to quantify specificity differences. nih.gov The introduction of bulky substituents, such as the bromine atom and methoxy group in this compound, can be used to probe the steric and electronic constraints of the enzyme's active site. The binding of such analogs can be influenced by hydrophobic interactions and potential halogen bonding, which can significantly alter the kinetic parameters (K_m and k_cat) of the enzymatic reaction compared to the natural substrate, L-phenylalanine.
Another important class of enzymes is the phenylalanine hydroxylases (PAHs), which convert L-phenylalanine to L-tyrosine. wikipedia.org The regulation and substrate specificity of PAH are critical for maintaining metabolic homeostasis. nih.gov The binding of phenylalanine analogs to PAH has been a subject of intense research to understand its mechanism. nih.gov While specific kinetic data for this compound with these enzymes is not widely published, the general principles of enzyme-substrate recognition suggest that the substitutions on the phenyl ring would significantly impact its binding and turnover. The bulky bromine atom could present steric hindrance, while the methoxy group could alter the electronic properties of the ring, affecting the hydroxylation reaction.
The following table presents representative kinetic data for human tyrosine aminotransferase with its natural substrates, illustrating the enzyme's high specificity, which provides a baseline for comparison when considering synthetic analogs.
| Substrate Pair | k_cat (s⁻¹) | Reference |
| Tyrosine/α-ketoglutarate | 83 | nih.gov |
| Phenylalanine/α-ketoglutarate | Not specified, but k_cat/K_m is four orders of magnitude lower than for Tyrosine | nih.gov |
| Aspartate | No detectable transamination | nih.gov |
In metabolic pathways, the final product often inhibits an enzyme earlier in the pathway to regulate its own production—a phenomenon known as feedback inhibition. In the context of aromatic amino acid biosynthesis, enzymes like chorismate mutase are subject to feedback inhibition by phenylalanine, tyrosine, and tryptophan. The use of unnatural amino acids like this compound can help in studying the allosteric sites of these enzymes. By determining if this analog can bind to the allosteric site and elicit an inhibitory response, researchers can map the specific interactions required for feedback regulation.
Furthermore, for applications in synthetic biology and metabolic engineering, it is often desirable to have enzymes that are tolerant to high concentrations of substrate analogs or products. Directed evolution and site-directed mutagenesis are powerful techniques used to engineer enzymes with altered substrate specificity or increased tolerance to inhibitors. nih.gov For example, if this compound were a desired product of a biosynthetic pathway, the enzymes in that pathway might need to be engineered to efficiently process it and to be resistant to its potential inhibitory effects.
The incorporation of unnatural amino acids into the polypeptide chain of an enzyme through site-directed mutagenesis is a powerful tool for elucidating its catalytic mechanism. frontiersin.org While this compound itself is a substrate analog, the principles of using unnatural amino acids can be discussed in this context. By replacing a key active site residue with an unnatural amino acid, researchers can probe the role of that residue in substrate binding, catalysis, or conformational changes.
For example, studies on E. coli aromatic amino acid aminotransferase have used site-directed mutagenesis to replace key residues like Tyr70 and Arg292 to understand their roles in binding different types of substrates. nih.gov The incorporation of an amino acid with altered properties, such as a halogenated phenylalanine, at a specific site could provide insights into the electronic environment of the active site. The bromine atom in this compound, being a heavy atom, could also serve as a useful probe in X-ray crystallographic studies to help solve the phase problem and provide a high-resolution structure of the enzyme-substrate complex.
Receptor-Ligand Binding Mechanisms (non-clinical focus)
The principles of molecular recognition between enzymes and substrates also apply to the interaction of ligands with protein receptors. This compound can be used as a chemical probe to study the binding pockets of receptors, particularly transporters that recognize amino acids.
The L-type amino acid transporter 1 (LAT1) is responsible for the transport of large neutral amino acids, including phenylalanine, across the blood-brain barrier and is overexpressed in many cancer cells. A recent study investigated the interaction of various halogenated phenylalanines with LAT1 and LAT2. nih.gov The findings revealed that the position and the size of the halogen substituent on the phenyl ring significantly influence the binding affinity and selectivity for LAT1. Specifically, larger halogens at the meta-position (position 3) of the phenyl ring increased the affinity for LAT1. nih.gov This suggests that the binding pocket of LAT1 has a hydrophobic subpocket that can accommodate these bulky substituents. Although this study did not specifically test this compound, its findings provide a strong basis for predicting that this compound would interact with LAT1, and its binding characteristics would be influenced by both the bromo and methoxy groups.
The following table summarizes the inhibitory effects of different meta-substituted halogenated phenylalanines on LAT1, demonstrating the trend of increasing affinity with larger halogen size.
| Compound | Inhibition of [¹⁴C]L-leucine uptake by LAT1 (IC₅₀, µM) | Reference |
| L-phenylalanine | 17 | nih.gov |
| 3-Fluoro-L-phenylalanine | 10 | nih.gov |
| 3-Chloro-L-phenylalanine | 4.8 | nih.gov |
| 3-Bromo-L-phenylalanine | 3.5 | nih.gov |
| 3-Iodo-L-phenylalanine | 2.5 | nih.gov |
Use as Probes for Biochemical Pathways and Protein Studies
The unique structural features of this compound make it a potential probe for studying biochemical pathways and protein structure and function. The incorporation of unnatural amino acids with spectroscopic handles has become a common technique in chemical biology. researchgate.net
The bromine atom can be used as a heavy-atom probe in X-ray crystallography to facilitate structure determination. Furthermore, the bromine nucleus (⁷⁹Br and ⁸¹Br) is NMR-active, and its large quadrupole moment can provide information about the local electric field gradient, offering insights into the electronic environment of the binding site.
While not a fluorescent probe itself, the general strategy of incorporating unnatural amino acids to study proteins is well-established. For instance, amino acids like p-azidomethyl-l-phenylalanine are incorporated into proteins and then chemically modified with fluorescent dyes. nih.gov Similarly, this compound could potentially be incorporated into a protein using an engineered aminoacyl-tRNA synthetase, and the bromine atom could then be used as a handle for further chemical modification, although this application is more speculative.
Exploration of New-to-Nature Enzymatic Reactions with Noncanonical Amino Acids
The field of synthetic biology is continually seeking to expand the chemical repertoire of living organisms by creating novel enzymatic reactions. Unnatural amino acids like this compound are valuable starting materials for the discovery and engineering of enzymes that can catalyze "new-to-nature" transformations.
For example, halogenase enzymes are known to catalyze the incorporation of halogen atoms into organic molecules, often with high regio- and stereoselectivity. nih.gov While these enzymes typically act on specific natural products, their active sites can be engineered to accept new substrates. It is conceivable that a dehalogenase could be engineered to act on this compound to remove the bromine atom, or a different type of enzyme could be designed to modify the methoxy group. The discovery of novel halogenation enzymes that can functionalize inert C-H bonds opens up possibilities for creating biocatalysts that can perform challenging chemical transformations on complex molecules. pitt.edu
Furthermore, engineered variants of phenylalanine ammonia (B1221849) lyases (PALs) have been developed for the synthesis of various L-phenylalanine analogs. nih.gov Such engineered enzymes could potentially be used to synthesize or modify compounds like this compound, demonstrating the potential for creating novel biocatalytic routes to valuable chemical entities.
Future Research Perspectives and Emerging Areas
Advanced Biocatalytic Systems for DL-5-Bromo-2-methoxyphenylalanine Synthesis and Derivatization
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes can perform reactions with remarkable efficiency and selectivity under mild conditions nih.gov. Future research could focus on engineering enzymes for the synthesis and derivatization of this compound. Two primary biocatalytic approaches for producing unnatural amino acids are kinetic resolution and asymmetric synthesis nih.gov. While kinetic resolution is limited to a 50% theoretical yield, asymmetric synthesis can achieve a theoretical yield of 100% nih.gov. Protein engineering can be employed to modify existing enzymes, expanding their substrate range to accept non-natural substrates and enhancing their stability, creating more effective catalysts for producing this specific UAA nih.gov.
Potential biocatalytic applications include:
Asymmetric Amination: Utilizing engineered aminotransferases or ammonia (B1221849) lyases to directly install the amino group onto a corresponding keto-acid precursor, thereby establishing the desired stereochemistry.
Enzymatic Halogenation: Exploring the use of halogenase enzymes to selectively introduce the bromine atom at the C5 position of the 2-methoxyphenyl ring.
Derivatization: Using enzymes to create novel derivatives of the parent compound, such as glycosylated or phosphorylated forms, which could possess unique biological activities or properties.
Integration of Computational and Experimental Approaches for Rational Design
The convergence of computational modeling and experimental validation provides a powerful paradigm for accelerating research. nih.govresearchgate.net This integrated approach can be applied to the rational design of proteins that incorporate this compound or to develop new molecules based on its structure. Computational methods can predict how the introduction of this bulky, functionalized amino acid will affect protein structure, stability, and function nih.gov. Structure-based computational methods build a mathematical framework considering the evolution, stability, and functionality of a protein, which is then tested experimentally nih.gov. For example, molecular docking and molecular dynamics simulations can model the interactions of this compound within an enzyme's active site, guiding protein engineering efforts nih.gov. This synergy reduces the need for extensive, trial-and-error laboratory work by prioritizing the most promising modifications.
| Computational Tool Type | Application in UAA Research | Example Tools |
| Molecular Docking | Predicts the binding orientation of a UAA within a protein binding site. | AutoDock, Glide |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time to assess protein stability and conformational changes upon UAA incorporation. | GROMACS, AMBER |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models enzymatic reactions involving the UAA with high accuracy. | Gaussian, ORCA |
| Protein Design Algorithms | Redesigns protein sequences to accommodate a UAA or create novel functionalities. nih.gov | ROSETTA, DEZYMER nih.gov |
Exploration of Supramolecular Assemblies and Material Science Applications (e.g., Low-Molecular-Weight Gelators)
Low-molecular-weight gelators (LMWGs) are small molecules capable of self-assembling in a solvent to form a three-dimensional fibrillar network, immobilizing the solvent and creating a gel. nih.gov Phenylalanine and its derivatives have been shown to be versatile LMWGs, with self-assembly driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces rsc.org. The unique structure of this compound, featuring a hydrophobic aromatic ring, a bromine atom capable of halogen bonding, and hydrogen-bonding amide and carboxyl groups, makes it a promising candidate for investigation as an LMWG.
Future research in this area would involve:
Gelation Studies: Systematically screening the gelation ability of this compound and its simple derivatives in a wide range of organic solvents and water.
Structural Analysis: Using techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to elucidate the key intermolecular interactions, such as hydrogen bonding between amide groups, that drive the self-assembly process .
Application Development: Exploring the use of the resulting gels as soft materials for applications in drug delivery, tissue engineering, or the remediation of pollutants like oil spills rsc.org.
Expanding the Scope of Unnatural Amino Acid Incorporation in Protein Engineering
The site-specific incorporation of unnatural amino acids into proteins is a revolutionary tool for creating proteins with novel functions nih.govresearchgate.net. This is typically achieved using the nonsense codon suppression method, which requires an engineered aminoacyl-tRNA synthetase and its corresponding tRNA that are orthogonal to the host cell's machinery youtube.comlabome.com. This orthogonal pair works to recognize the UAA and a specific stop codon (e.g., TAG amber codon) on the mRNA, inserting the UAA into the growing polypeptide chain labome.com.
A significant future direction is the development of an orthogonal synthetase/tRNA pair specifically for this compound. Success in this area would enable researchers to:
Probe Protein Structure and Function: The bromine atom can serve as a heavy-atom probe for X-ray crystallography, aiding in protein structure determination.
Create Novel Biocatalysts: Placing this UAA in an enzyme's active site could alter its substrate specificity or enhance its catalytic activity nih.gov.
Develop New Biotherapeutics: Incorporating this compound could improve the stability or introduce new binding capabilities to therapeutic proteins like antibodies. labome.com
The successful genetic encoding of this UAA would add a valuable new building block to the repertoire of protein engineers, opening new avenues for fundamental research and biotechnology applications.
Q & A
Basic Questions
Q. What are the recommended storage conditions for DL-5-Bromo-2-methoxyphenylalanine to ensure stability during experimental workflows?
- Methodological Answer: Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize hydrolysis or oxidative degradation. Pre-weigh aliquots to avoid repeated thawing, as moisture absorption can alter reactivity in downstream applications (e.g., peptide synthesis) .
Q. Which analytical techniques are most reliable for assessing the purity of this compound?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Validate purity against reference standards (>95.0% HLC) and confirm via complementary methods like NMR (e.g., integrating methoxy proton signals at ~3.8 ppm) .
Q. How can researchers design a preliminary synthesis protocol for this compound?
- Methodological Answer: Start with regioselective bromination of 2-methoxyphenylalanine using N-bromosuccinimide (NBS) in acetic acid at 0°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via recrystallization (ethanol/water) and confirm stereochemistry using chiral HPLC .
Advanced Research Questions
Q. How can thermal degradation during melting point determination (262–263°C with decomposition) be mitigated to obtain accurate data?
- Methodological Answer: Use differential scanning calorimetry (DSC) with controlled heating rates (2–5°C/min) under nitrogen. Compare with thermogravimetric analysis (TGA) to distinguish melting from decomposition. Pre-dry samples to eliminate moisture-induced artifacts .
Q. What strategies address contradictory purity results (>95% HLC vs. lower GC/MS values) in batch-to-batch comparisons?
- Methodological Answer: Cross-validate using orthogonal methods:
- HPLC-UV: Quantifies major impurities but may miss non-UV-active species.
- GC/MS: Detects volatile degradation products (e.g., demethylated analogs).
- Elemental Analysis: Confirms bromine content (theoretical: ~32.8% Br).
Adjust synthesis conditions (e.g., reaction time, stoichiometry) if halogen loss is observed .
Q. How do bromo and methoxy substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer: The bromine atom acts as a leaving group, while the methoxy group directs electrophilic substitution. For Suzuki couplings, use Pd(PPh₃)₄ in THF/water with arylboronic acids. Protect the amino acid backbone with tert-butoxycarbonyl (Boc) to prevent side reactions. Monitor regioselectivity via NOESY NMR .
Q. What computational approaches predict the stability of this compound under varying pH conditions?
- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways. Experimentally validate using accelerated stability studies: incubate at pH 2–9 (37°C) and quantify degradation via LC-MS. Correlation plots (theoretical vs. experimental half-lives) refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
